Geranyl benzoate

Description

Overview and Significance in Academic Contexts

Geranyl benzoate (B1203000), systematically named [(2E)-3,7-dimethylocta-2,6-dienyl] benzoate, is a naturally occurring compound found in the essential oils of various plants, including those of the Plumeria and Gardenia genera. evitachem.com Its pleasant, floral, and fruity aroma has led to its use in the fragrance and flavor industries. thegoodscentscompany.com However, its significance in academic research extends beyond its organoleptic properties.

In the field of phytochemistry, geranyl benzoate is studied for its role in plant biology and its potential as a bioactive molecule. evitachem.com Research has indicated its potential as an anti-inflammatory and antioxidant agent. Furthermore, its synthesis in plants, involving the acylation of geraniol (B1671447) by BAHD acyltransferases, is a subject of investigation for understanding plant metabolic pathways. evitachem.com

From a chemical synthesis perspective, this compound serves as a reagent and a target molecule in organic chemistry. Its structure, featuring a flexible geranyl chain and a rigid benzoate group, makes it an interesting subject for synthetic modifications and for studying structure-activity relationships. For instance, the reduction of this compound has been shown to yield 2,6-dimethyl-2,6-octadiene, highlighting the reactivity of the allylic ester functionality. bris.ac.uk

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₂O₂ |

| Molecular Weight | 258.36 g/mol |

| CAS Number | 94-48-4 |

| Appearance | Colorless to pale yellow liquid |

| Odor | Sweet, amber, ylang, rose |

| Boiling Point | 305.00 °C @ 760.00 mm Hg |

| Flash Point | 230.00 °F (110.00 °C) |

| Specific Gravity | 0.98300 to 0.98900 @ 25.00 °C |

| Refractive Index | 1.51600 to 1.52100 @ 20.00 °C |

| Solubility | Insoluble in water; soluble in organic solvents and oils |

Interdisciplinary Relevance in Chemical Sciences

The study of this compound extends into various branches of the chemical sciences, underscoring its interdisciplinary importance.

In biochemistry , research has explored the biosynthesis of this compound derivatives. For example, studies have focused on the production of 3-geranyl-4-hydroxybenzoate, an important intermediate in the shikonin (B1681659) biosynthesis pathway, in yeast. oup.comnih.gov This involves heterologous expression of enzymes like p-hydroxybenzoate:geranyltransferase (PGT) and optimization of metabolic pathways such as the mevalonate (B85504) pathway. oup.comnih.gov Such research is pivotal for metabolic engineering and the biotechnological production of valuable natural products.

In materials science , geranyl-functionalized materials are being developed for applications such as the site-specific co-immobilization of proteins. nih.gov The geranyl group can be incorporated into a support matrix, which can then be used for the selective immobilization of enzymes through hydrophobic interactions or covalent thiol-alkene reactions. nih.gov This has implications for the development of novel biocatalysts and biosensors.

In the field of medicinal chemistry , while this compound itself is under investigation for its potential biological activities, its structural motifs are utilized in the design and synthesis of new therapeutic agents. For instance, novel geranyl 2-alkoxy-substituted benzoates have been designed and synthesized as derivatives of aphid alarm pheromones, demonstrating the application of its structure in agrochemical research. nyxxb.cn

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Findings |

|---|---|

| ¹H NMR (CDCl₃) | Signals corresponding to aromatic protons of the benzoate group and olefinic and methyl protons of the geranyl moiety are observed. spectrabase.com |

| ¹³C NMR | Displays signals for carboxylic carbons, aromatic carbons, and carbons of the geranyl unit. nih.gov |

| IR (KBr) | Shows characteristic absorption bands for C=O stretching of the ester group and C=C stretching of the aromatic ring and alkene groups. nih.gov |

| Mass Spectrometry | The molecular ion peak is observed, confirming the molecular weight. nih.gov |

Sources: spectrabase.comnih.gov

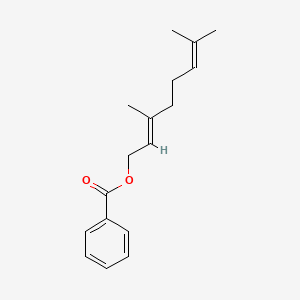

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(2E)-3,7-dimethylocta-2,6-dienyl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22O2/c1-14(2)8-7-9-15(3)12-13-19-17(18)16-10-5-4-6-11-16/h4-6,8,10-12H,7,9,13H2,1-3H3/b15-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDVXYTIIPGKIJP-NTCAYCPXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCOC(=O)C1=CC=CC=C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/COC(=O)C1=CC=CC=C1)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4052637 | |

| Record name | (E)-3,7-Dimethylocta-2,6-dien-1-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to yellowish oily liquid with a mild, floral odour | |

| Record name | Geranyl benzoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/777/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | Geranyl benzoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/777/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.980-0.990 | |

| Record name | Geranyl benzoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/777/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

94-48-4 | |

| Record name | Geranyl benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Geranyl benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Octadien-1-ol, 3,7-dimethyl-, 1-benzoate, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (E)-3,7-Dimethylocta-2,6-dien-1-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Geranyl benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.125 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GERANYL BENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4M42WH83V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Natural Occurrence of Geranyl Benzoate

Plant-Derived Biosynthetic Pathways

The creation of geranyl benzoate (B1203000) in plants involves a specialized metabolic process that brings together the phenylpropanoid and terpenoid biosynthetic pathways. The final step is the esterification of geraniol (B1671447) with a benzoate group.

Role of Geranylation Enzymes and BAHD Acyltransferases

The final and crucial step in the biosynthesis of geranyl benzoate is catalyzed by enzymes from the BAHD acyltransferase family. evitachem.com This large family of plant-specific enzymes is known for transferring an acyl group from an acyl-CoA donor to various acceptor molecules, including alcohols. frontiersin.orgnih.gov In the formation of this compound, a specific type of BAHD enzyme, a benzoyl-CoA:geraniol benzoyltransferase, facilitates the joining of geraniol and benzoyl-CoA. evitachem.com

Geranylation enzymes are responsible for attaching a geranyl group to different molecules. While BAHD acyltransferases complete the final esterification, other enzymes are involved in creating the geranyl precursor, geranyl pyrophosphate (GPP).

Precursors: Geraniol, Benzoic Acid, Benzoyl-CoA, and Geranyl Pyrophosphate (GPP)

The synthesis of this compound depends on several key precursor molecules from different metabolic routes:

Geraniol : This monoterpene alcohol is the direct alcohol substrate for the esterification reaction and is derived from geranyl pyrophosphate (GPP). ebi.ac.ukebi.ac.uk

Benzoic Acid : As a product of the phenylpropanoid pathway, benzoic acid is the precursor to the acyl donor. frontiersin.orgnih.gov

Benzoyl-CoA : Benzoic acid is activated to its thioester form, benzoyl-CoA, a necessary step for the transfer of the benzoyl group. evitachem.comfrontiersin.org

Geranyl Pyrophosphate (GPP) : GPP is the universal precursor for monoterpenes, including geraniol, and is synthesized in the plastids through the methylerythritol phosphate (B84403) (MEP) pathway. nih.govnih.gov

Specific Enzymatic Reactions (e.g., p-hydroxybenzoate-m-geranyltransferase, PGT)

While the exact enzyme for this compound synthesis is a subject of ongoing research, related enzymatic reactions offer clues. For example, the enzyme p-hydroxybenzoate-m-geranyltransferase (PGT) in Lithospermum erythrorhizon catalyzes the geranylation of p-hydroxybenzoic acid, a key step in shikonin (B1681659) biosynthesis. nih.govresearchgate.netd-nb.info This enzyme uses geranyl pyrophosphate (GPP) and p-hydroxybenzoic acid as substrates. nih.govresearchgate.netd-nb.infonih.gov Although this reaction creates a geranylated aromatic acid and not a benzoate ester, it illustrates the plant's enzymatic capability to attach a geranyl group to a benzene-containing molecule. nih.govresearchgate.netd-nb.info The synthesis of this compound likely involves a similar but distinct enzyme that uses geraniol and benzoyl-CoA.

Genetic and Molecular Regulation of Biosynthesis

The production of volatile compounds like this compound is highly regulated at the genetic level. The expression of genes for the necessary enzymes, including BAHD acyltransferases and those in the MEP and phenylpropanoid pathways, is often specific to certain tissues and developmental stages. oup.commdpi.com Transcription factors can coordinate the expression of these genes, ensuring the compound is produced in the right place (like flowers or fruits) and at the right time for ecological functions, such as attracting pollinators. mdpi.comusp.br For instance, the expression of the gene for PGT in shikonin biosynthesis is triggered by specific signaling molecules. researchgate.netd-nb.info

Comparison with Related Biosynthetic Pathways

The biosynthesis of this compound is similar to the formation of other plant-based volatile esters.

| Feature | This compound | Benzyl (B1604629) Benzoate | Isopentyl Benzoate | Geranyl Anthranilate |

| Alcohol Precursor | Geraniol | Benzyl Alcohol | Isopentyl Alcohol | Geraniol |

| Acyl-CoA Precursor | Benzoyl-CoA | Benzoyl-CoA | Benzoyl-CoA | Anthraniloyl-CoA |

| Enzyme Family | BAHD Acyltransferase | BAHD Acyltransferase | BAHD Acyltransferase | BAHD Acyltransferase |

For example, the synthesis of benzyl benzoate also uses benzoyl-CoA but with benzyl alcohol as the acceptor. frontiersin.orgatamanchemicals.com Similarly, isopentyl benzoate is formed from the esterification of isopentyl alcohol with benzoyl-CoA. The biosynthesis of geranyl anthranilate , found in grapes, involves the esterification of geraniol with anthraniloyl-CoA, derived from anthranilic acid. frontiersin.org These examples show the modular nature of plant metabolism, where different alcohols and acyl-CoA precursors are combined by related enzymes to create a wide array of volatile esters.

Natural Distribution in Plant Species

This compound has been identified as a volatile compound in several plant species, contributing to their floral and fruity aromas. It is often found in flowers, where it may serve to attract pollinators.

| Plant Species | Family | Plant Part(s) where found |

| Dianthus caryophyllus (Carnation) | Caryophyllaceae | Flowers |

| Antirrhinum majus (Snapdragon) | Plantaginaceae | Flowers nih.gov |

| Petunia x hybrida | Solanaceae | Flowers |

| Nicotiana species (Tobacco) | Solanaceae | Flowers nih.gov |

| Rosa species (Rose) | Rosaceae | Flowers tinkturenpresse.detinkturenpresse.de |

| Vitis vinifera (Grape) | Vitaceae | Berries, Flowers agrojournal.orgresearchgate.net |

| Magnolia species | Magnoliaceae | Flowers |

| Plumeria alba | Apocynaceae | Flowers evitachem.com |

| Plumeria rubra | Apocynaceae | Flowers evitachem.com |

| Gardenia taitensis | Rubiaceae | Flowers evitachem.com |

| Piper kelleyi | Piperaceae | Leaves |

Presence in Essential Oils

This compound is a constituent of various plant essential oils, where it contributes to the floral and fruity aroma. It is found in the essential oils of several aromatic plants, often alongside other esters like benzyl benzoate and benzyl salicylate (B1505791). tandfonline.comepsilonhome.co.uk For instance, it is a component of the essential oil of Pelargonium crispum, although in minor quantities compared to other compounds. dergipark.org.tr The presence and concentration of this compound in essential oils can vary depending on the plant species, geographical location, and extraction method.

Occurrence in Specific Plant Flowers (e.g., Plumeria alba, Plumeria rubra, Gardenia taitensis)

This compound has been identified as a notable volatile compound in the flowers of several tropical plants, contributing to their characteristic fragrances. evitachem.com

Plumeria alba (White Frangipani): The essential oil of Plumeria alba flowers contains this compound. tandfonline.com In a study of P. alba grown in India, this compound was identified as one of the constituents of the flower's essential oil, which was predominantly composed of esters. tandfonline.comresearchgate.net Specifically, it was found to be present at a concentration of 1.44±0.02%. researchgate.net Other major components in the oil include benzyl salicylate and benzyl benzoate. tandfonline.comresearchgate.net this compound is also listed as a main component in the absolute of Plumeria alba. bulkaroma.comcosmacon.de

Plumeria rubra (Red Frangipani): this compound is also found in the floral volatiles of Plumeria rubra. cabidigitallibrary.orgresearchgate.net Studies on P. rubra from India have identified this compound as a major constituent in the flower oil and hydrodistilled volatile distillate. plantsjournal.com The composition can vary, but benzyl esters, including this compound, are a significant class of compounds. researchgate.net

Gardenia taitensis (Tahitian Gardenia): The flower concrete of Gardenia taitensis contains this compound, identified at 2.1%. tandfonline.comtinkturenpresse.deopenedition.orgopenedition.org It is one of several major oxygenated constituents, which also include linalool, methyl salicylate, and benzyl benzoate. tandfonline.comtinkturenpresse.deopenedition.orgopenedition.org

Table 1: Occurrence of this compound in Specific Plant Flowers

| Plant Species | Common Name | Percentage of this compound | Reference |

| Plumeria alba | White Frangipani | 1.44±0.02% in essential oil | researchgate.net |

| Plumeria rubra | Red Frangipani | Present in floral volatiles | cabidigitallibrary.orgresearchgate.net |

| Gardenia taitensis | Tahitian Gardenia | 2.1% in flower concrete | tandfonline.comtinkturenpresse.deopenedition.orgopenedition.org |

Plant Metabolite Role

This compound is classified as a plant metabolite. ebi.ac.ukebi.ac.uk Plant metabolites are compounds produced by plants that are not directly involved in the primary processes of growth, development, or reproduction, but often have important ecological functions. These are also referred to as secondary metabolites. frontiersin.org

As a volatile organic compound, this compound plays a role in the chemical communication of plants. cosmileeurope.eu Its fragrance can attract pollinators, such as insects, to the flowers, thereby facilitating reproduction. frontiersin.org Additionally, plant volatiles can serve as defense mechanisms against herbivores and pathogens. frontiersin.org While the specific ecological roles of this compound are part of a complex chemical profile, its presence in fragrant flowers suggests a primary function in attracting pollinators. evitachem.comcosmileeurope.eu The biosynthesis of such volatile esters is a crucial aspect of plant-environment interactions. frontiersin.org

Advanced Synthesis Methodologies and Reaction Chemistry of Geranyl Benzoate

Chemical Synthesis Routes

The production of geranyl benzoate (B1203000) is predominantly achieved through two main synthetic strategies: the direct esterification of geraniol (B1671447) with benzoic acid or its derivatives, and the transesterification involving benzoic acid derivatives.

Esterification of Geraniol with Benzoic Acid Derivatives

The most common method for synthesizing geranyl benzoate is the direct esterification of geraniol with a benzoic acid derivative, such as benzoic acid itself or the more reactive benzoyl chloride. evitachem.com This reaction involves the formation of an ester bond between the hydroxyl group of geraniol and the carboxyl group of the benzoic acid derivative, with the elimination of a small molecule, typically water or hydrogen chloride.

To facilitate the esterification reaction, which is often slow, catalysts are employed. Strong mineral acids like sulfuric acid (H₂SO₄) and organic acids such as p-toluenesulfonic acid (p-TsOH) are commonly used. evitachem.com These catalysts function by protonating the carbonyl oxygen of the benzoic acid derivative, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the hydroxyl group of geraniol. The choice of catalyst can influence the reaction rate and the formation of byproducts. For instance, while sulfuric acid is a potent catalyst, it can sometimes lead to side reactions like the dehydration of geraniol. p-Toluenesulfonic acid is often considered a milder alternative. evitachem.com

The esterification of geraniol is typically carried out under reflux conditions, which involves heating the reaction mixture to its boiling point and condensing the vapors back into the flask. evitachem.com This ensures that the reaction proceeds at a constant and elevated temperature without the loss of volatile reactants or solvent. Solvents like toluene (B28343) and hexane (B92381) are frequently used because they can form an azeotrope with the water produced during the reaction. This allows for the continuous removal of water using a Dean-Stark apparatus, which shifts the reaction equilibrium towards the formation of the ester product, thereby increasing the yield.

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include temperature, reaction time, and the molar ratio of the reactants.

Table 1: Typical Reaction Conditions for this compound Synthesis

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Temperature | 60–80°C | 80–100°C |

| Molar Ratio (Geraniol:Benzoic Acid) | 1:1.2 | 1:1.1 |

| Catalyst Concentration | 1–2 wt% H₂SO₄ | 0.5–1 wt% p-TsOH |

| Reaction Time | 4–6 hours | 2–3 hours (continuous flow) |

This table presents typical parameters for the synthesis of this compound, which may vary depending on the specific process and desired outcome.

Optimizing the yield of this compound involves a careful balance of the aforementioned reaction conditions. Increasing the concentration of one of the reactants, typically the less expensive one, can drive the equilibrium towards the product side. For example, using a slight excess of the benzoic acid derivative is a common strategy. The efficient removal of water is also a critical factor in achieving high yields. Post-reaction, purification techniques such as fractional distillation or silica (B1680970) gel chromatography are employed to isolate the pure this compound from unreacted starting materials, the catalyst, and any byproducts. Laboratory-scale synthesis can achieve yields in the range of 70-85%, while industrial processes can reach yields of 90-95%.

Reaction Conditions and Optimization (e.g., Reflux Conditions)

Transesterification Using Benzoic Acid Derivatives

An alternative route to this compound is through transesterification. This process involves the reaction of geraniol with a different ester of benzoic acid, such as methyl benzoate, in the presence of a catalyst. ucla.edu In this equilibrium reaction, the alcohol moiety of the starting ester is exchanged with geraniol. To drive the reaction towards the formation of this compound, the alcohol byproduct (in this case, methanol) is typically removed from the reaction mixture. libretexts.orgcore.ac.uk

Transesterification can also be performed using other acylating agents like benzoyl chloride. This method avoids the formation of water, which can simplify the purification process. The reaction between geraniol and benzoyl chloride proceeds via a nucleophilic acyl substitution mechanism. Often, a base like pyridine (B92270) or triethylamine (B128534) is added to the reaction mixture to neutralize the hydrogen chloride (HCl) that is formed as a byproduct, preventing it from causing acid-catalyzed degradation of the geraniol. While effective, this method is generally less common for industrial production due to the higher cost of benzoyl chloride compared to benzoic acid.

Industrial Production Methods and Scalability

For industrial-scale production of this compound, cost-efficiency and scalability are paramount. Continuous-flow reactors are often favored over batch reactors used in laboratory settings. Continuous-flow systems offer better control over reaction parameters, improved heat and mass transfer, and can lead to higher throughput and more consistent product quality.

Industrial processes are designed to minimize waste and energy consumption. This includes optimizing catalyst concentration and recycling solvents. Advanced separation techniques are employed for the purification of the final product to meet the high-purity standards required for the fragrance and food industries. While direct esterification with benzoic acid is the more economically viable route for large-scale synthesis, the choice of method can depend on factors such as raw material availability, desired purity, and the specific equipment available.

Stereochemical Considerations in Synthesis

The synthesis of this compound and related terpenyl esters involves significant stereochemical considerations due to the presence of a chiral center and a double bond in the geraniol moiety. The geometry of the starting material, whether geraniol (trans-isomer) or its cis-isomer nerol, directly influences the stereochemistry of the final product. beilstein-journals.orgresearchgate.net

In oxidative cyclization reactions of this compound, the diastereoselectivity can be controlled by the solvent composition. For example, the conversion of this compound to its corresponding tetrahydrofuran (B95107) (THF) diols shows varying diastereoselectivity based on the solvent system used. beilstein-journals.org Specifically, using a 9:1 mixture of THF and dichloromethane (B109758) can lead to the selective formation of the cis-THF isomer, while a 1:1 mixture favors the formation of the trans-isomer. beilstein-journals.org

Furthermore, in the biosynthesis of cyclic monoterpenes from geranyl pyrophosphate, the cyclization to bornyl pyrophosphate occurs with a net retention of configuration at the C-1 position of the geranyl precursor. researchgate.net This is contrasted with the cyclization of neryl pyrophosphate, which proceeds with an inversion of configuration at C-1. researchgate.net These stereochemical outcomes are crucial in determining the biological activity and sensory properties of the resulting molecules.

Enzymatic Synthesis of this compound and Related Esters

Enzymatic synthesis, particularly using lipases, has emerged as a sustainable and highly selective alternative to traditional chemical methods for producing geranyl esters. researchgate.net This approach offers mild reaction conditions and minimizes the formation of undesirable by-products. researchgate.netsrce.hr

Lipases are widely employed for the synthesis of geranyl esters through esterification or transesterification. researchgate.net Immobilized lipases, such as Candida antarctica lipase (B570770) B (CALB), often sold under the trade name Novozym 435, and lipase from Thermomyces lanuginosus (TLL), are particularly effective. researchgate.netresearchgate.net

Candida antarctica lipase B is a robust catalyst known for its high efficiency in both esterification and transesterification reactions. srce.hrresearchgate.net It has been successfully used in the synthesis of various geraniol esters. researchgate.netresearchgate.net For instance, in the synthesis of geranyl propionate, Novozym 435 was found to be the most active and stable biocatalyst. researchgate.net Similarly, Thermomyces lanuginosus lipase has been utilized for the production of geranyl butyrate (B1204436) in aqueous media, offering a greener alternative to solvent-based systems. acs.orgnih.govresearchgate.net The selectivity of TLL is often associated with its activity towards smaller alcohols. researchgate.net

The choice of acyl donor also plays a significant role. While direct esterification with carboxylic acids is common, transesterification using other esters, such as vinyl esters, can lead to higher yields. researchgate.netresearchgate.net

The amount of enzyme, or biocatalyst load, is a critical parameter in optimizing the synthesis of geranyl esters. Increasing the enzyme concentration generally increases the reaction rate up to a certain point, after which the increase in production becomes less significant. researchgate.net For the synthesis of geranyl butyrate using Candida rugosa lipase, an enzyme amount of up to 50% was investigated. nih.gov In another study on geranyl butyrate synthesis with Thermomyces lanuginosus lipase, a biocatalyst load of 15% (w/w) was found to be optimal. acs.orgnih.govresearchgate.net

A significant advantage of using immobilized lipases is their potential for reuse over multiple reaction cycles, which enhances the economic viability of the process. researchgate.net For instance, in the microwave-assisted synthesis of geranyl acetoacetate (B1235776), the lipase could be reused for five cycles while maintaining its activity. nih.govdntb.gov.ua Similarly, in the synthesis of benzyl (B1604629) benzoate, the lipase remained stable for up to four cycles. researchgate.netunife.it Novozym 435® and Lipozyme TL IM® have also demonstrated good reusability for more than two cycles in the synthesis of other terpenic esters, with yields remaining above 60%. researchgate.netresearchgate.net

Optimizing reaction parameters is crucial for achieving high conversion rates in the enzymatic synthesis of geranyl esters. Key parameters include the molar ratio of substrates, temperature, reaction time, and the use of solvent-free systems. nih.govdntb.gov.uaresearchgate.net

Molar Ratio: The ratio of alcohol to acyl donor can significantly impact the reaction equilibrium. For the synthesis of geranyl acetoacetate, a 1:6 molar ratio of ester to geraniol was found to be optimal. nih.govdntb.gov.ua In the case of geranyl butyrate, a 1:5 molar ratio of geraniol to butyric acid resulted in a high conversion of 93%. acs.orgnih.govresearchgate.net

Temperature: Temperature affects both the reaction rate and enzyme stability. The optimal temperature for geranyl butyrate synthesis using Candida rugosa lipase was found to be 35°C, while for Thermomyces lanuginosus lipase, it was 50°C. acs.orgnih.govresearchgate.netnih.gov For geranyl acetoacetate synthesis, the optimal temperature was determined to be 70°C. nih.govdntb.gov.ua

Reaction Time: The duration of the reaction is another critical factor. For geranyl butyrate, an optimal reaction time of 6 hours was reported to achieve 93% conversion. acs.orgnih.govresearchgate.net In another study, a 9-hour reaction time was deemed optimal. nih.gov Microwave-assisted synthesis can significantly reduce the reaction time, with 95% conversion of geranyl acetoacetate achieved in just 30 minutes. nih.govdntb.gov.ua

Solvent-Free Systems: Conducting reactions in solvent-free systems is an environmentally friendly approach that also simplifies product purification. dss.go.thjst.go.jp This method has been successfully applied to the synthesis of various geranyl esters, including geranyl butyrate and geranyl acetate (B1210297). researchgate.netdss.go.thjst.go.jp

| Ester | Lipase | Molar Ratio (Alcohol:Acyl Donor) | Temperature (°C) | Reaction Time | Conversion (%) | Reference |

|---|---|---|---|---|---|---|

| Geranyl Butyrate | Thermomyces lanuginosus | 1:5 | 50 | 6 hours | 93 | acs.orgnih.govresearchgate.net |

| Geranyl Butyrate | Candida rugosa | 1:0.33 (Geraniol:Tributyrin) | 35 | 9 hours | 96.8 | nih.gov |

| Geranyl Acetoacetate | Lipozyme 435 | 1:6 (Geraniol:Ester) | 70 | 30 minutes (Microwave) | 95 | nih.govdntb.gov.ua |

| Geranyl Acetate | Novozym 435 | 1:3 (Acetic Acid:Geraniol) | 60 | 1 hour | 99 | researchgate.net |

The enzymatic synthesis of esters by lipases generally follows a two-step Ping-Pong Bi-Bi mechanism, which involves acylation and deacylation. srce.hrscielo.br The active site of the lipase contains a catalytic triad (B1167595) of amino acids, typically Serine-Histidine-Aspartate/Glutamate. researchgate.netscielo.brutupub.fi

Acylation: The first step is the acylation of the enzyme. The serine residue in the active site performs a nucleophilic attack on the carbonyl carbon of the acyl donor (e.g., benzoic acid or an ester). scielo.brutupub.fi This forms a tetrahedral intermediate. Subsequently, the first product (e.g., water in esterification or an alcohol in transesterification) is released, leaving an acyl-enzyme intermediate. srce.hrscielo.br

Microwave irradiation has been shown to be an effective method for accelerating lipase-catalyzed reactions, offering advantages such as shorter reaction times and improved yields. researchgate.netunife.it This technique has been successfully applied to the synthesis of various geranyl esters in solvent-free systems. researchgate.netnih.govdntb.gov.ua

In the synthesis of geranyl acetoacetate, microwave assistance led to a remarkable 95% conversion in just 30 minutes. nih.govdntb.gov.ua For the production of benzyl benzoate, a related ester, microwave-assisted synthesis achieved over 82% conversion in 7 hours, compared to over 90% in 24 hours with conventional heating. researchgate.netunife.it The optimized conditions for microwave-assisted synthesis often involve a higher enzyme loading compared to conventional methods. researchgate.netunife.it These findings highlight the potential of microwave technology to enhance the efficiency and sustainability of enzymatic ester synthesis. nih.govdntb.gov.ua

Mechanism of Enzymatic Catalysis (Acylation and Deacylation)

Chemical Reactions and Transformations

This compound is a versatile molecule that can undergo a variety of chemical reactions, including oxidation, reduction, and nucleophilic substitution. These transformations allow for the synthesis of other valuable compounds. evitachem.com

Oxidation Reactions (e.g., to Geranyl Benzoic Acid)

The oxidation of this compound can lead to the formation of geranyl benzoic acid. This transformation typically involves the use of strong oxidizing agents. evitachem.com The reaction targets the allylic carbon atoms in the geranyl moiety.

Common Reagents and Conditions:

Potassium permanganate (B83412) (KMnO₄): A powerful oxidizing agent that can cleave the double bonds within the geranyl group under specific conditions. evitachem.com

Chromium trioxide (CrO₃): Another strong oxidizing agent used for similar transformations. evitachem.com

The reaction conditions, such as temperature and solvent, are critical in directing the oxidation towards the desired product and minimizing side reactions.

Reduction Reactions (e.g., to Geranyl Alcohol)

The ester functional group in this compound can be reduced to yield geraniol and benzyl alcohol. This is a common transformation in organic synthesis. evitachem.com

Common Reagents and Conditions:

Lithium aluminum hydride (LiAlH₄): A potent reducing agent capable of reducing esters to primary alcohols. evitachem.com The reaction is typically carried out in an anhydrous ether solvent.

Sodium borohydride (B1222165) (NaBH₄): A milder reducing agent that can also be used, often requiring higher temperatures or specific catalysts to achieve the reduction of an ester. evitachem.com

The table below summarizes the reagents for oxidation and reduction reactions.

| Reaction Type | Reagent | Product(s) |

| Oxidation | Potassium permanganate (KMnO₄) | Geranyl benzoic acid |

| Oxidation | Chromium trioxide (CrO₃) | Geranyl benzoic acid |

| Reduction | Lithium aluminum hydride (LiAlH₄) | Geraniol, Benzyl alcohol |

| Reduction | Sodium borohydride (NaBH₄) | Geraniol, Benzyl alcohol |

Nucleophilic Substitution Reactions

This compound can participate in nucleophilic substitution reactions, where the benzoate group acts as a leaving group. evitachem.com These reactions are fundamental in creating different esters or ethers. For instance, reaction with a nucleophile like sodium methoxide (B1231860) (NaOCH₃) can lead to the formation of a different ester. evitachem.com

The Tsuji-Trost allylic substitution reaction is a notable example where a nucleophile attacks a palladium π-allyl intermediate. nih.gov The nature of the nucleophile, whether "soft" (from pronucleophiles with pKa < 25) or "hard" (from pronucleophiles with pKa > 25), influences the reaction pathway and stereochemical outcome. nih.gov In palladium-catalyzed allylic substitutions, this compound can be converted to other derivatives. However, the use of certain nucleophiles can lead to low yields due to competing reactions, such as attack on the ester carbonyl group. nih.gov

Enzymatic Modifications and Biotransformations

Enzymatic methods offer a green and highly selective alternative for modifying this compound and for its synthesis. Lipases are commonly employed for the esterification of geraniol to produce geranyl esters. nih.gov

Key Enzymes and Processes:

Lipase B from Candida antarctica (CAL-B): This immobilized enzyme is effective in catalyzing the synthesis of this compound from geraniol and benzoic acid under mild, often solvent-free, conditions.

Geranyl Acetate Esterase (GAE): In some biological systems, enzymes like GAE are involved in the hydrolysis of geranyl esters. researchgate.net

Biotransformation using Engineered Microorganisms: Engineered Escherichia coli has been used to produce geranyl esters by integrating the microbial biosynthesis of geraniol with enzymatic esterification. nih.gov This approach allows for the conversion of renewable resources like glycerol (B35011) into valuable monoterpene esters. nih.gov For instance, engineered E. coli can transform sodium benzoate into other compounds through the action of enzymes like benzoate-CoA ligase. mdpi.comnih.gov

The table below details some enzymatic transformations.

| Enzyme/System | Reaction Type | Substrates | Products |

| Candida antarctica Lipase B (CAL-B) | Esterification | Geraniol, Benzoic Acid | This compound |

| Geranyl Acetate Esterase (GAE) | Hydrolysis | Geranyl Acetate | Geraniol, Acetic Acid |

| Engineered Escherichia coli | Esterification | Geraniol, Carboxylic Acids | Geranyl Esters |

Analytical Methodologies for Geranyl Benzoate Research

Advanced Chromatographic Techniques

Chromatography is the cornerstone for separating geranyl benzoate (B1203000) from complex mixtures, enabling its accurate analysis.

Gas chromatography coupled with mass spectrometry (GC-MS) is a primary and powerful tool for the analysis of volatile compounds like geranyl benzoate. hmdb.ca This technique is routinely used for both identifying and quantifying the compound in essential oils and other complex samples. iiste.org

Identification: In GC-MS analysis, this compound is first separated from other volatile components on a capillary column (e.g., HP-5MS). iiste.org The oven temperature is programmed to ramp up gradually, allowing for the sequential elution of compounds based on their boiling points and polarity. nih.gov Following separation, the eluted molecules are ionized, typically by electron impact (EI), causing them to fragment in a predictable pattern. chemicalbook.com The resulting mass spectrum, which is a plot of ion abundance versus mass-to-charge (m/z) ratio, serves as a chemical fingerprint. The identification of this compound is confirmed by comparing its retention time and mass spectrum with those of a pure standard or by matching the spectrum against established databases like the NIST library. chemicalbook.com

Quantification: For quantitative analysis, the area of the chromatographic peak corresponding to this compound is measured. chemicalbook.com This area is proportional to the amount of the compound present. By creating a calibration curve with standard solutions of known concentrations, the exact concentration of this compound in an unknown sample can be determined. chemicalbook.com In many studies, particularly in the analysis of essential oils, quantification is performed as relative percentage content, where the peak area of this compound is compared to the total area of all identified peaks. For instance, a comparative study on the volatile constituents of Plumeriae Flos utilized GC-MS to determine that the relative percentage of this compound was significantly higher in fresh samples compared to dried ones.

Table 1: Typical GC-MS Parameters for this compound Analysis

| Parameter | Typical Value/Condition |

|---|---|

| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, flow rate ~1 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp. 60-70°C, ramp at 3-5°C/min to 240-250°C |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Mass Analyzer | Quadrupole, Ion Trap |

| Scan Range | 40-400 amu |

High-resolution gas chromatography-mass spectrometry (HR-GC-MS), often utilizing Time-of-Flight (TOF) or Orbitrap mass analyzers, offers significant advantages over standard quadrupole-based GC-MS for analyzing this compound in highly complex samples. gcms.cznih.gov The primary benefit is its superior mass resolution and accuracy, which allows for the determination of the elemental composition of an ion from its exact mass. nih.gov

This capability is invaluable for distinguishing between isobaric compounds (molecules with the same nominal mass but different elemental formulas) that may co-elute from the gas chromatograph. In the analysis of complex fragrance formulations or natural extracts, where hundreds of compounds may be present, HR-GC-MS provides a higher degree of confidence in compound identification. gcms.czmdpi.com For example, comprehensive two-dimensional GC (GCxGC) coupled with HR-MS (TOF-MS) has been used to achieve in-depth profiling of essential oils, identifying numerous minor components, including terpenoid esters, that would be missed by conventional GC-MS. mdpi.com The unparalleled resolving power and sensitivity of instruments like the Q Exactive GC Orbitrap MS enable confident detection and quantification of fragrance allergens, including esters like this compound, even at low levels in challenging matrices. gcms.cz

While GC-MS is ideal for volatile compounds, reversed-phase liquid chromatography (RPLC) provides a robust alternative, particularly for analyzing isoprenoid esters without the need for volatilization. A key study detailed the RPLC properties of C5-C20 isoprenoid benzoates and naphthoates, including this compound. ebi.ac.uknih.gov

In this method, compounds are separated on a non-polar stationary phase, such as a C18 column, using a polar mobile phase, typically a mixture of acetonitrile (B52724) and water. nih.govebi.ac.uk The retention of the isoprenoid benzoates is influenced by several structural factors: ebi.ac.uknih.gov

Carbon Content: Capacity factors (k') generally increase with a higher number of carbon atoms in the isoprenoid chain.

Saturation: Increased saturation of the hydrocarbon chain leads to longer retention.

Branching and Geometry: Increased branching and the presence of Z (cis) double bonds tend to decrease retention times.

A significant advantage of this method is the strong ultraviolet (UV) absorbance of the benzoate moiety, which allows for highly sensitive detection. ebi.ac.uknih.gov This makes RPLC-UV a powerful technique for the quantification of this compound and related compounds. The method is also applicable to studying derivatives, as research has shown that fluorination of the geranyl group can predictably alter retention behavior. ebi.ac.uk

High-Resolution GC-MS

Spectroscopic Characterization Methods

Spectroscopy is indispensable for the unambiguous structural elucidation of this compound, complementing the data obtained from chromatographic methods.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the precise molecular structure of organic compounds. Both ¹H (proton) and ¹³C (carbon) NMR are used to characterize this compound.

Table 2: Expected ¹H NMR Chemical Shift Regions for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (Benzoyl) | ~7.4 - 8.1 | Multiplets (m) |

| Vinyl (H-2, H-6) | ~5.1 - 5.5 | Triplets (t) or Multiplets (m) |

| Methylene (B1212753) (-CH₂-O) | ~4.7 - 4.9 | Doublet (d) |

| Methylene (-CH₂-) | ~2.0 - 2.2 | Multiplets (m) |

Note: These are approximate values based on related structures and general NMR principles. Actual values may vary.

¹³C NMR provides information about the carbon skeleton. The spectrum would show distinct signals for the carbonyl carbon of the ester, the aromatic carbons, the olefinic carbons, and the aliphatic carbons of the geranyl moiety. Advanced 2D NMR techniques such as COSY, HSQC, and HMBC can be used to establish connectivity between protons and carbons, confirming the complete structural assignment.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. This technique is useful for detecting and quantifying compounds containing chromophores—parts of a molecule that absorb light. This compound possesses two primary chromophores: the benzoyl group and the conjugated double bonds within the geranyl moiety.

The UV spectrum of this compound in a solvent like ethanol (B145695) would typically show characteristic absorption maxima (λmax). One major absorption band is attributed to the π → π* transitions within the aromatic ring of the benzoate group, while another can be associated with the alkene double bonds. iiste.org Reports indicate absorption maxima around 210 nm and 263 nm. iiste.org The strong absorbance of the benzoate group provides a high extinction coefficient, which is leveraged for sensitive detection in HPLC-UV analysis. ebi.ac.uknih.gov

FT-IR Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable technique for the structural identification of this compound. This method identifies the functional groups within the molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different chemical bonds.

The FT-IR spectrum of this compound, an aromatic ester, displays characteristic absorption bands that confirm its molecular structure. The most prominent peak is the ester carbonyl (C=O) stretching vibration, which is a strong indicator of the ester group. spectroscopyonline.com For aromatic esters like this compound, this peak typically appears in the range of 1730-1715 cm⁻¹. spectroscopyonline.comvscht.cz This is at a slightly lower wavenumber compared to saturated aliphatic esters due to the conjugation of the carbonyl group with the benzene (B151609) ring. spectroscopyonline.com

In addition to the carbonyl stretch, two other strong and characteristic absorptions arise from the coupled asymmetric stretching vibrations of the C-O bonds of the ester group. For benzoate esters, a C-C-O stretching band is observed between 1310 and 1250 cm⁻¹, and an O-C-C stretching band appears in the 1130 to 1100 cm⁻¹ region. spectroscopyonline.com

The spectrum also reveals absorptions corresponding to the geranyl and benzoate moieties. The aromatic C-H stretching vibrations of the benzene ring are typically observed just above 3000 cm⁻¹, while the aliphatic C-H stretching from the geranyl chain's methyl and methylene groups appear just below 3000 cm⁻¹. scholarsresearchlibrary.com The presence of the aromatic ring is further confirmed by C=C stretching vibrations within the ring, which are seen in the 1600-1450 cm⁻¹ region. vscht.cz

The table below summarizes the principal FT-IR absorption bands characteristic of this compound.

| Wavenumber Range (cm⁻¹) | Vibration | Functional Group/Moiety | Intensity |

|---|---|---|---|

| ~3070-3030 | C-H Stretch | Aromatic (Benzene Ring) | Medium-Weak |

| ~2970-2850 | C-H Stretch | Aliphatic (Geranyl Chain) | Medium-Strong |

| ~1725-1715 | C=O Stretch | Ester (Conjugated) | Very Strong |

| ~1600, ~1585, ~1450 | C=C Stretch | Aromatic (Benzene Ring) | Medium-Weak |

| ~1310-1250 | C-C-O Asymmetric Stretch | Ester | Strong |

| ~1130-1100 | O-C-C Asymmetric Stretch | Ester | Strong |

Chemometrics and Data Analysis for Volatile Compound Profiling

When this compound is a component of a complex mixture of volatile organic compounds (VOCs), such as in essential oils or food aromas, its analysis is often part of a broader volatile compound profiling. Gas chromatography-mass spectrometry (GC-MS) is a primary technique for separating and identifying these individual volatiles. kosfaj.orgmdpi.com However, the resulting datasets are large and complex, often containing hundreds of compounds across multiple samples. researchgate.net Chemometrics, the application of statistical and mathematical methods to chemical data, provides essential tools for analyzing and interpreting these complex profiles. mdpi.com

Hierarchical Clustering Analysis (HCA) is another unsupervised method that groups samples based on their similarities. plos.org It calculates the "distance" between the volatile profiles of different samples and represents the relationships as a dendrogram, or tree-like diagram. researchgate.netdergipark.org.tr Samples with similar volatile profiles are clustered together, providing a clear visual classification of the samples. plos.orgdergipark.org.tr

For more targeted analysis, supervised methods like Partial Least Squares-Discriminant Analysis (PLS-DA) are used. kosfaj.org PLS-DA is a regression technique that can build a predictive model to classify samples into predefined groups (e.g., based on geographical origin, processing method, or species). kosfaj.orgplos.org This method identifies the variables (volatile compounds) that are most important for discriminating between the groups. The Variable Importance in Projection (VIP) score is a key metric from PLS-DA that helps identify potential chemical markers, such as this compound, responsible for the observed differences between sample classes. kosfaj.org These chemometric approaches are powerful tools for quality control, authenticity verification, and identifying key aroma-contributing compounds in complex mixtures containing this compound. mdpi.com

Mechanistic Studies and Structure Activity Relationship Sar of Geranyl Benzoate

Molecular Mechanism of Action at Cellular and Enzymatic Levels

Scientific investigations indicate that the mechanisms of Geranyl benzoate's action are multifaceted, involving direct interactions with cell membranes, modulation of key enzymes, and the initiation of programmed cell death in pathological cells.

The mechanism of action for Geranyl benzoate (B1203000) is understood to involve its interaction with cellular membranes. Its classification as a prenol lipid suggests involvement in lipid metabolism and transport. foodb.ca The lipophilic characteristics derived from its geranyl and benzyl (B1604629) groups allow it to associate with and potentially alter the properties of cell membranes. This interaction is a critical first step for its subsequent effects on intracellular pathways. nih.gov The UbiA superfamily of intramembrane prenyltransferases, which are integral to the biosynthesis of lipophilic compounds like quinones and structural lipids, highlights the importance of such molecules in membrane-centric processes, including cellular respiration and antioxidant defense. nih.gov

This compound has been shown to modulate the activity of various enzymes, particularly those involved in inflammation and oxidative stress. Research indicates it possesses anti-inflammatory and antioxidant properties. The compound can inhibit the production of pro-inflammatory cytokines, which are key mediators in the inflammatory response.

Its antioxidant activity is linked to its ability to modulate antioxidant enzymes, thereby reducing cellular damage from oxidative stress. This mechanism is likely related to the Nrf2/Keap1 signaling pathway, a central regulator of cellular antioxidant defenses. frontiersin.org The Nrf2 pathway controls the expression of numerous antioxidant and detoxification genes. frontiersin.org Related compounds like geraniol (B1671447) have been observed to reduce levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β and positively influence the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD), suggesting a similar mode of action for this compound. nih.gov

This compound has been demonstrated to induce apoptosis (programmed cell death) and cause DNA damage in cancer cells. The mechanism involves an increase in the expression of pro-apoptotic proteins.

Studies on the closely related compounds geraniol and geranyl acetate (B1210297) provide further insight into this process. These monoterpenes exhibit significant anticancer activity against colon cancer cells (Colo-205). nih.govresearchgate.net Their mechanism involves triggering apoptosis through the mitochondrial pathway, which is characterized by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. nih.govresearchgate.net This disruption of mitochondrial integrity leads to the activation of downstream cell death pathways. Furthermore, these compounds can cause DNA damage, which subsequently leads to an arrest of the cell cycle at the G2/M checkpoint, preventing further proliferation of the cancer cells. nih.govresearchgate.netscience.gov Given the structural similarity, it is proposed that this compound employs a comparable mechanism in its anticancer effects.

Modulation of Enzyme Activity (e.g., in Oxidative Stress and Inflammation)

Structure-Activity Relationship Studies

The biological effects of this compound are intrinsically linked to its chemical structure. By modifying this structure or comparing it with analogous compounds, researchers can elucidate which parts of the molecule are responsible for its activity.

The structure of this compound consists of an acyclic monoterpene alcohol (geraniol) linked to a benzoic acid via an ester bond. The biological activity is a function of both the geranyl group and the benzoate moiety.

The Benzoate Group : The substitution of geraniol's hydroxyl group with a benzoate group significantly alters its properties compared to geraniol or Geranyl acetate. The bulky, aromatic benzoate ring can influence binding affinity and specificity for target enzymes or receptors, potentially enhancing certain biological activities over smaller ester groups like acetate. For instance, in studies of diterpene esters, the nature of the ester group was found to be a key determinant of irritant and cocarcinogenic activity. jst.go.jp

Modifications, such as the introduction of hydroxyl or other functional groups onto the benzoic acid ring, as seen in derivatives like 3-geranyl-4-hydroxybenzoic acid, can further modulate activity. acs.org

Comparing the bioactivity of this compound with its structural relatives, Benzyl Benzoate and Geranyl Acetate, provides valuable SAR insights.

In Anticancer Assays: Geraniol and Geranyl acetate have demonstrated potent activity against colon cancer cells. nih.govresearchgate.net The primary alcohol of geraniol and the small ester group of Geranyl acetate appear effective in inducing apoptosis.

Table 1: Anticancer Activity of Geraniol and Geranyl Acetate Against Colo-205 Cancer Cells Users can filter by compound to compare their effectiveness.

| Compound | IC50 Value (µM) | Mechanism of Action | Source |

| Geraniol | 20 | Induction of apoptosis, DNA damage, G2/M cell cycle arrest | nih.govresearchgate.net |

| Geranyl Acetate | 30 | Induction of apoptosis, DNA damage, G2/M cell cycle arrest | nih.govresearchgate.net |

In Acaricidal (Mite-Control) Assays: Studies comparing geraniol derivatives and Benzyl Benzoate against the stored food mite Tyrophagus putrescentiae reveal significant differences in potency. researchgate.net Geraniol was found to be significantly more toxic to the mites than the commercial acaricide Benzyl Benzoate. researchgate.net In stark contrast, Geranyl acetate showed no acaricidal activity at the tested concentrations in the same study, indicating that the acetate group negates the activity seen with the free hydroxyl group of geraniol in this specific assay. researchgate.net This highlights that a free hydroxyl group (in geraniol) or a different ester (like benzoate) may be necessary for this particular biological effect.

Table 2: Acaricidal Activity of Geraniol, its Congeners, and Benzyl Benzoate Against T. putrescentiae Users can sort by LD50 value to see the most potent compounds.

| Compound | Molecular Weight ( g/mol ) | LD50 (µg/cm³) | Relative Toxicity (vs. Benzyl Benzoate) | Source |

| Geraniol | 154.24 | 1.95 | 5.8x | researchgate.net |

| Nerol | 154.24 | 2.21 | 5.1x | researchgate.net |

| Citral | 152.23 | 9.65 | 1.2x | researchgate.net |

| Benzyl Benzoate | 212.25 | 11.27 | 1.0x | researchgate.net |

| β-Citronellol | 156.27 | 15.86 | 0.7x | researchgate.net |

| Geranyl Acetate | 196.29 | — | No activity observed | researchgate.net |

These comparative studies underscore that even small changes to the ester group, from a hydroxyl (geraniol) to an acetate (Geranyl acetate) or a benzoate (this compound), can dramatically alter the spectrum and potency of biological activity.

Influence of Structural Modifications on Biological Activity

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling serve as powerful tools to investigate the mechanistic pathways and structure-activity relationships of this compound at a molecular level. These in silico methods provide insights that complement experimental findings, helping to elucidate reaction mechanisms, electronic characteristics, and interactions with biological systems.

Density Functional Theory (DFT) for Reaction Mechanisms and Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. It is particularly valuable for studying reaction mechanisms, predicting geometries of transition states, and calculating electronic properties.

Research has employed DFT to understand the oxidative cyclization of geranyl derivatives. For instance, DFT calculations have supported a concerted [3+2] cycloaddition mechanism for the permanganate-promoted oxidative cyclisation of 1,5-dienes, a category to which this compound belongs. rsc.org These studies indicate that a concerted pathway is significantly favored over a stepwise one. rsc.org Computational investigations have also highlighted the crucial role of water in such reactions, suggesting it lowers the activation energies. rsc.org

Furthermore, DFT calculations are used to determine global descriptive parameters and create donor-acceptor maps (DAM) for molecules, which can predict their antiradical and antioxidant potential. researchgate.net This type of analysis can reveal whether a molecule is likely to act as an electron donor or acceptor in a given environment. researchgate.net

Molecular Dynamics Simulations for Enzyme-Substrate Complexes and Membrane Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. This approach is instrumental in understanding how a ligand like this compound might interact with enzymes and biological membranes. While specific MD studies focusing solely on this compound are not prevalent in the reviewed literature, research on analogous compounds provides a framework for its potential interactions.

Enzyme-Substrate Interactions: MD simulations are frequently used to study the binding of substrates to enzymes. For example, in the enzymatic synthesis of the related ester geranyl butyrate (B1204436), MD simulations helped identify key amino acid residues involved in stabilizing the enzyme-substrate complex. nih.govacs.org Such simulations typically involve placing the enzyme-substrate complex in a solvent box (e.g., water) and running the simulation for a duration (e.g., 100-150 ns) to observe the dynamic interactions. nih.govacs.orgrsc.org The analysis of the simulation trajectory can reveal stable conformations and key non-covalent interactions, such as hydrogen bonds and hydrophobic contacts, that are critical for catalysis. rsc.orgmdpi.com This approach could be applied to model the interaction of this compound with lipases or other enzymes responsible for its synthesis or metabolism, identifying key residues in the active site.

Membrane Interactions: The mechanism of action for many bioactive terpenes involves interaction with cellular membranes. MD simulations can model how these compounds partition into and affect the properties of lipid bilayers, such as dipalmitoylphosphatidylcholine (DPPC), a common model for cell membranes. researchgate.netmdpi.com Studies on other monoterpenoids show they often locate at the interface between the polar headgroups and the nonpolar acyl chains of the lipids. researchgate.net This intercalation can disrupt the membrane, alter its fluidity, and potentially modulate the function of membrane-bound proteins like receptors or ion channels. researchgate.net Free energy profiles calculated from biased MD simulations can determine the energy barrier for a molecule to permeate the membrane. mdpi.comnih.gov Given its lipophilic nature (estimated logP ~5.2-5.7), this compound is expected to interact significantly with cell membranes, and MD simulations could quantify this behavior. thegoodscentscompany.com

| Parameter | Typical Value/Method | Purpose | Reference |

|---|---|---|---|

| Force Field | CHARMM36, AMBER | Defines the potential energy function for atoms in the system. | rsc.orgresearchgate.net |

| Water Model | TIP3P | Represents the solvent environment. | nih.govacs.orgresearchgate.net |

| Ensemble | NPT (constant Number of particles, Pressure, Temperature) | Simulates conditions relevant to biological systems. | acs.orgrsc.org |

| Simulation Time | 100 - 150 ns | Duration to observe molecular motions and interactions. | acs.orgrsc.org |

| Electrostatics | Particle Mesh Ewald (PME) | Calculates long-range electrostatic interactions efficiently. | nih.govacs.orgrsc.org |

| Cutoff Distance | 1.2 nm | Distance for calculating non-bonded interactions. | nih.govacs.orgrsc.org |

Quantum Mechanics/Molecular Mechanics (QM/MM) Studies

Quantum Mechanics/Molecular Mechanics (QM/MM) is a hybrid computational method that combines the accuracy of quantum mechanics (QM) for a small, reactive part of a system with the efficiency of molecular mechanics (MM) for the larger, less reactive environment (e.g., the bulk of a protein or solvent). ub.edu This approach is particularly well-suited for studying enzymatic reaction mechanisms, where bond-breaking and bond-forming events in the active site require a QM description, while the influence of the surrounding protein structure is handled by MM. ub.edu

While direct QM/MM studies on this compound were not identified in the search, this methodology has been applied to enzymes involved in terpene biosynthesis and modification. For instance, QM/MM simulations have been used to study terpene cyclases, which catalyze the complex cyclization of precursors like geranyl pyrophosphate. researchgate.net Similarly, the mechanism of methyltransferases, which could be involved in the modification of related phenolic compounds, has been elucidated using a combined MD and QM approach. mdpi.com

In a typical QM/MM study of an enzyme-catalyzed reaction involving a substrate like this compound, the active site—including the substrate and key catalytic amino acid residues—would be treated with a QM method (like DFT). The rest of the enzyme and the solvent would be treated with an MM force field. This setup allows for the calculation of the reaction energy profile, identification of the rate-limiting step, and characterization of transition states with reasonable computational cost. nih.gov For example, in the enzymatic synthesis of geranyl butyrate, QM/MM studies identified the deacylation step as rate-limiting. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of compounds with their biological activity or a specific physicochemical property. nih.govzenodo.org These models rely on calculating numerical values, known as molecular descriptors, that encode structural, electronic, or physicochemical features of a molecule.

This compound has been included in datasets used to develop QSAR and Quantitative Structure-Property Relationship (QSPR) models. The goal of QSPR is to predict a specific property, such as chromatographic retention time, from the molecular structure. One study developed a QSPR model to predict the Kováts retention index (I) for a large set of aromatic fragrance compounds on a polar stationary phase. this compound was part of the dataset used to build and test this model. Such models are valuable tools for identifying unknown compounds in complex mixtures like essential oils based on their GC retention data.

| Compound | Experimental Kováts Retention Index (I) | Stationary Phase | Reference |

|---|---|---|---|

| This compound | 2617 | Carbowax 20M (polar) |

In the context of safety assessment, QSAR models are used to predict toxicological endpoints like genotoxicity. zenodo.orgcabidigitallibrary.org The European Chemicals Agency (ECHA) and other regulatory bodies encourage the use of validated QSAR models to prioritize chemicals for testing and reduce animal experiments. zenodo.orgeuropa.eu this compound has been evaluated within these frameworks, where QSAR algorithms predict potential hazards based on structural alerts and statistical correlations derived from large databases of tested chemicals. cabidigitallibrary.orgeuropa.eu

Biological Activities and Pharmaceutical Research Applications

Anti-inflammatory Properties and Mechanisms

Geranyl benzoate (B1203000) has demonstrated notable anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines, which are key signaling molecules in the inflammatory response. Studies in animal models have shown its effectiveness in reducing inflammation markers, suggesting its potential for therapeutic use in managing inflammatory conditions. The anti-inflammatory effects of related compounds, such as 3-geranyl-4-hydroxy-5-(3'-methyl-2'-butenyl)benzoic acid, have also been reported, further highlighting the potential of geranyl-containing compounds in this area. perflavory.comthegoodscentscompany.com The mechanism of action is believed to involve the modulation of enzymes and signaling pathways involved in inflammation.

Antioxidant Properties and Mechanisms

The antioxidant activity of geranyl benzoate is a significant aspect of its biological profile. This property is attributed to its ability to scavenge free radicals, which are unstable molecules that can cause cellular damage through oxidative stress. ontosight.ai In vitro studies have demonstrated that this compound can significantly reduce oxidative damage in cellular models. The antioxidant capacity is linked to the presence of the geranyl group and the benzoic acid moiety, which contribute to its ability to neutralize reactive oxygen species. ontosight.ai By enhancing the body's antioxidant defenses, this compound may help protect against chronic diseases associated with oxidative stress. ontosight.ai

Antimicrobial Activity against Pathogens

This compound exhibits antimicrobial properties against a range of pathogens, including both Gram-positive and Gram-negative bacteria, as well as fungi. Its efficacy has been demonstrated against bacteria such as Staphylococcus aureus and Escherichia coli. researchgate.net The antimicrobial action of this compound is thought to involve its interaction with microbial cellular membranes and enzymes, disrupting their function and inhibiting growth. Related compounds like geraniol (B1671447) have also shown significant antimicrobial effects, suggesting that the geranyl functional group is crucial for this activity. mdpi.comresearchgate.net

Table 1: Antimicrobial Activity of this compound and Related Compounds

| Compound/Extract | Pathogen | Activity | Source |

|---|---|---|---|

| This compound | Staphylococcus aureus, Escherichia coli | Inhibitory | |

| Geraniol | Staphylococcus aureus, Escherichia coli | Good antimicrobial activity | researchgate.net |

| Geraniol | Haemophilus influenzae, Streptococcus pneumoniae | Active in gaseous form | mdpi.com |

| Methyl-4-[{(2E)-3,7-dimethyl-2,6-octadienyl)oxy]-3-hydroxybenzoate | Staphylococcus epidermidis | Weak activity (MIC, 1,000 µg/ml) | scispace.com |

Anticancer Activities and Apoptotic Induction

Research has indicated the potential of this compound and its derivatives in cancer research. evitachem.com Studies suggest that this compound may induce apoptosis, or programmed cell death, in cancer cells. This process is a key mechanism for eliminating cancerous cells and is a target for many anticancer therapies. The proposed mechanism involves the upregulation of pro-apoptotic proteins and the induction of DNA damage in cancer cells. Furthermore, related compounds like geraniol and geranyl acetate (B1210297) have shown significant anticancer activity against colon cancer cells, inducing apoptosis, DNA damage, and cell cycle arrest. jbuon.comnih.gov Esters of geraniol, such as geranyl butyrate (B1204436) and geranyl caproate, have also been investigated for their enhanced anticancer potential. researchgate.net

Table 2: Anticancer Activity of this compound and Related Compounds

| Compound | Cell Line | Effect | Mechanism | Source |

|---|---|---|---|---|

| This compound | Cancer cells | Induces apoptosis, causes DNA damage | Upregulation of pro-apoptotic proteins | |

| Geraniol | Colo-205 (colon cancer) | Anticancer activity (IC50: 20 µM) | Induces apoptosis, DNA damage, G2/M cell cycle arrest | jbuon.comnih.gov |

| Geranyl acetate | Colo-205 (colon cancer) | Anticancer activity (IC50: 30 µM) | Induces apoptosis, DNA damage, G2/M cell cycle arrest | jbuon.comnih.gov |

| Geranylgeraniol | Various human tumor cell lines | Potent inducer of apoptosis | Decrease in c-myc and bcl-2 expression | nih.gov |

| Geranyl esters (butyrate, caproate, caprylate) | P388 cells | Anticancer potential (IC50: 22.34-32.29 µg/ml) | Not specified | researchgate.net |

Potential Neuroprotective Effects

The potential neuroprotective effects of compounds related to this compound are an emerging area of research. While direct studies on this compound are limited, research on sodium benzoate, a metabolite of cinnamon, has shown it can upregulate the neuroprotective protein DJ-1 in astrocytes and neurons. nih.gov DJ-1 is known to protect cells from oxidative stress, and its dysfunction is linked to neurodegenerative diseases like Parkinson's disease. nih.gov The mechanism is thought to involve the modulation of the mevalonate (B85504) pathway. nih.gov Essential oils containing compounds like benzyl (B1604629) benzoate have also been studied for their potential in managing neurological disorders. nih.gov

Applications in Phytochemistry and Plant-Derived Compounds

This compound is a naturally occurring compound found in the essential oils of various plants, including those of the Cananga and Pelargonium genera. dergipark.org.tr Its presence in these plants makes it a subject of interest in phytochemistry, the study of chemicals derived from plants. evitachem.com Research in this area focuses on the extraction, identification, and characterization of such compounds and their biosynthetic pathways. evitachem.com The study of this compound and other plant-derived esters contributes to our understanding of plant metabolism and the chemical diversity of the natural world. ebi.ac.uknih.gov

Degradation and Environmental Fate of Geranyl Benzoate

Biodegradation Pathways

Biodegradation is the primary mechanism for the removal of organic chemicals like geranyl benzoate (B1203000) from the environment. givaudan.com This process is driven by microorganisms that utilize the compound as a source of carbon and energy. researchgate.net The initial and most critical step in the biodegradation of geranyl benzoate is the hydrolysis of the ester bond by microbial esterase enzymes. This reaction releases geraniol (B1671447) and benzoic acid, which are then channeled into distinct metabolic pathways. This enzymatic hydrolysis is considered a key step in making geranyl esters more available for breakdown. researchgate.net

The benzoic acid moiety of this compound is a classic example of an aromatic compound whose microbial metabolism is well-documented. microbiologyresearch.org A wide variety of microorganisms, including numerous species of bacteria, yeasts, and fungi, are capable of degrading benzenoid structures. microbiologyresearch.org Bacteria from families such as Pseudomonadaceae and fungi like Aspergillus and Penicillium are particularly versatile in this regard. microbiologyresearch.org

The general strategy for metabolizing aromatic compounds involves a series of enzymatic reactions that convert the stable aromatic ring into aliphatic acids. microbiologyresearch.org These products can then enter central metabolic pathways, such as the Krebs cycle, for complete mineralization to carbon dioxide and water. microbiologyresearch.orgresearchgate.net Benzoate is a frequent intermediate in the breakdown of more complex aromatic molecules, such as polycyclic aromatic hydrocarbons (PAHs) and phthalate (B1215562) esters (PAEs). researchgate.netmicrobiologyresearch.orgd-nb.info The microbial degradation process typically begins with hydroxylation, followed by the cleavage of the aromatic ring, a distinctive and crucial biochemical step. microbiologyresearch.org

Microorganisms Involved in Aromatic Compound Degradation

| Microorganism Type | Genera/Family Examples | Role in Degradation |

|---|---|---|

| Bacteria | Pseudomonas, Azoarcus, Rhodococcus, Comamonas, Bacillus | Highly versatile in degrading a wide range of aromatic compounds under both aerobic and anaerobic conditions. microbiologyresearch.orgwikipedia.orgmdpi.comnih.gov |

| Fungi | Aspergillus, Penicillium, Neurospora | Capable of attacking aromatic structures, often through monooxygenation to form intermediates like protocatechuate. microbiologyresearch.orgethz.ch |

| Yeasts | Candida, Pichia, Saccharomyces | Can utilize simple aromatic compounds like catechol as a sole carbon source. microbiologyresearch.org |